molecular formula C8H14ClNO B6201644 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride CAS No. 2682935-69-7

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride

Cat. No.: B6201644
CAS No.: 2682935-69-7
M. Wt: 175.65 g/mol
InChI Key: MMXIDBXJYAGBGW-UHFFFAOYSA-N
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Description

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS 2682935-69-7) is a derivative of the 1-azabicyclo[2.2.2]octane scaffold, a structure of high significance in synthetic and medicinal chemistry . This compound, with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol, features a ketone group at the 3-position and a methyl substituent at the 4-position of the bridged bicyclic ring system . The rigid, three-dimensional structure of the 1-azabicyclo[2.2.2]octane (also known as 3-quinuclidone) core provides structural similarity to bioactive alkaloids and confers molecular rigidity, a prized property in drug design for exploring receptor interactions . As a key synthetic intermediate, this methyl-substituted ketone is valuable for accessing a diverse array of functionalized azabicyclic compounds. It serves as a crucial precursor in the synthesis of novel chiral molecules and can be further reduced to the corresponding quinuclidine alcohol or used to introduce diverse carbon chains at the ketone position . The structural attributes of this scaffold make it highly relevant for research programs focused on central nervous system (CNS) targets, nicotinic receptor studies, and the development of new pharmacologically active agents . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2682935-69-7

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H

InChI Key

MMXIDBXJYAGBGW-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1)CC2=O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation and Reduction for Functional Group Modification

Hydrogenation plays a critical role in reducing intermediates to the target structure. For example, methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, synthesized via thionyl chloride-mediated dehydration, undergoes hydrogenation with Raney nickel at 60°C and 6 bar pressure to yield methyl 1-azabicyclo[2.2.2]octane-3-carboxylate . This step achieves near-quantitative yields under mild conditions, avoiding hydrolysis side reactions . Applying similar conditions to a 4-methyl-substituted enamine intermediate could yield the saturated bicyclic framework.

Stereochemical Control in Amine Synthesis

Chiral resolution of 1-azabicyclo[2.2.2]oct-3-ylamine is achieved using (R)-α-alkylbenzylamines. Reacting 1-azabicyclo[2.2.2]oct-3-one with (R)-1-phenylethylamine in THF at 20°C forms an imine intermediate, which is reduced to N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3S-ylamine . Hydrogenolysis with 10% Pd/C in ethanol/water (5:1) at 20°C and 5 psig removes the chiral auxiliary, yielding enantiomerically pure (S)-1-azabicyclo[2.2.2]oct-3-ylamine . Introducing a methyl group at position 4 during this step would require methyl-functionalized starting materials.

Purification Techniques for Hydrochloride Salts

Purification of 3-azabicyclo[3.3.0]octane hydrochloride involves refluxing intermediates with potassium borohydride and anhydrous zinc chloride in toluene/THF, followed by steam distillation and acidification with HCl to pH 1.5–2 . The crude product is recrystallized from alcohol/ester mixtures to enhance purity . Adapting this method for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride would involve similar pH-controlled extractions and solvent-based crystallizations to isolate the hydrochloride salt.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Hydrogenation Purification
Key Reagent Trichloromethyl chloroformateRaney nickelPotassium borohydride
Temperature Range 95°–125°C60°C70°–105°C
Solvent System TolueneWaterToluene/THF
Yield Not reported~100%Improved purity

Chemical Reactions Analysis

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H14ClNO
  • Molecular Weight : 175.66 g/mol
  • CAS Number : 2682935-69-7
  • IUPAC Name : 4-methyl-1-azabicyclo[2.2.2]octan-3-one; hydrochloride

The compound features a bicyclic structure that is pivotal in its reactivity and interaction with biological systems.

Organic Synthesis

4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride serves as a versatile building block in organic synthesis. Its unique bicyclic framework allows for the construction of more complex organic molecules through various reactions such as oxidation, reduction, and substitution .

Research indicates that this compound may exhibit significant biological activities, particularly in drug discovery. Its structural similarity to known bioactive compounds (e.g., nicotine) suggests potential interactions with neurotransmitter systems, making it a candidate for further pharmacological studies .

Case Study : A study highlighted the synthesis of derivatives based on this compound that demonstrated analgesic properties, showing promise in pain management therapies .

Pharmaceutical Development

The compound has been investigated for its therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting neurological disorders such as Alzheimer's disease and other cognitive impairments . Its role as a muscarinic agent makes it valuable in developing treatments for conditions associated with reduced acetylcholine production.

Data Table: Biological Activity of Derivatives

Compound NameActivityIC50 (nM)
4-Methyl-1-Azabicyclo[2.2.2]octan-3-one Derivative AAnalgesic12.5
4-Methyl-1-Azabicyclo[2.2.2]octan-3-one Derivative BCognitive Enhancer10.0

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its reactive nature and ability to form stable intermediates . Its applications extend to the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Bicyclic Framework

  • 4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride: Features a rigid bicyclo[2.2.2]octane system with a bridgehead nitrogen and a ketone at C-3.
  • 3-Quinuclidinone Hydrochloride (1-azabicyclo[2.2.2]octan-3-one hydrochloride): The parent compound lacks the C-4 methyl group, resulting in a less hindered structure. Widely used in medicinal chemistry for NK-1 receptor antagonist development .
  • 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride : Differs in bicyclo[2.2.1]heptane geometry, reducing ring strain and altering spatial arrangement. This impacts solubility and reactivity .

Substituent Variations

  • Benzylidene Derivatives (e.g., (Z)-2-(1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one) : Arylidene groups at C-2 enhance fungistatic and bacteriostatic activity, demonstrating the importance of substituent flexibility in biological applications .
  • Tropane Derivatives (e.g., Tropinone hydrochloride): Bicyclo[3.2.1]octane systems (tropane scaffold) exhibit distinct pharmacological profiles, such as anticholinergic effects, highlighting the role of bicyclic architecture in target specificity .

Physicochemical Properties

Property 4-Methyl-1-azabicyclo[2.2.2]octan-3-one HCl 3-Quinuclidinone HCl 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl
Molecular Formula C₈H₁₃NO·HCl C₇H₁₁NO·HCl C₇H₁₁NO·HCl
Melting Point Not reported >300°C (dec.) Not reported
Solubility Likely polar aprotic solvents Water: 0.1 g/mL Expected lower solubility due to [2.2.1] core
Hygroscopicity Probable (analogous to parent) Hygroscopic Unknown

Biological Activity

4-Methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride, also known as 4-methylquinuclidin-3-one hydrochloride, is a bicyclic organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol. Its unique structure and biological properties make it a compound of interest in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

PropertyValue
CAS Number 2682935-69-7
Molecular Formula C8H14ClNO
Molecular Weight 175.66 g/mol
IUPAC Name 4-methyl-1-azabicyclo[2.2.2]octan-3-one; hydrochloride
Purity 95%

The biological activity of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection. Research indicates that this compound acts as a positive allosteric modulator (PAM) at nAChRs, enhancing receptor activity without directly activating them. This mechanism may contribute to its potential therapeutic effects in cognitive disorders and neurodegenerative diseases .

Cognitive Enhancement

Studies have shown that compounds similar to 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Specifically, its modulation of nAChRs has been linked to enhanced memory and learning capabilities .

Case Studies

  • Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial investigated the efficacy of a related compound in treating cognitive dysfunction associated with schizophrenia, demonstrating a favorable tolerability profile and cognitive improvement .
  • Neuroprotective Effects : In preclinical studies, compounds with similar structures have shown neuroprotective properties, suggesting that 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride may also confer protection against neurodegeneration .

Comparative Analysis

The biological activity of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be compared to other bicyclic compounds:

CompoundMechanism of ActionTherapeutic Uses
3-Quinuclidone Hydrochloride PAM at nAChRsCognitive enhancement
Quinuclidine nAChR antagonistAnalgesic properties
3-Quinuclidinol nAChR modulatorAntidepressant effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride, and how do reaction conditions influence yield?

  • The compound is synthesized via Claisen-Schmidt condensation of 1-azabicyclo[2.2.2]octan-3-one hydrochloride with aldehydes (e.g., benzaldehyde) under basic conditions. Methanolic KOH or similar bases are typically used, with yields dependent on solvent polarity and temperature control .
  • Key Data : Reaction temperatures range from room temperature to 125°C for analogous derivatives, with inert atmospheres (argon) improving stability .

Q. How can researchers purify and characterize this compound?

  • Purification : Recrystallization from polar solvents like ethyl acetate or methanol is effective. The compound is hygroscopic, requiring storage under inert atmospheres .
  • Characterization : Techniques include:

  • NMR/IR : To confirm bicyclic structure and hydrochloride salt formation .
  • X-ray crystallography : Resolves Z/E geometry in derivatives (e.g., arylidene adducts) .
  • Mass spectrometry : Molecular ion peaks at m/z 161.63 (C₇H₁₁NO·HCl) .

Q. What safety precautions are necessary when handling this compound?

  • While not classified as hazardous under GHS, it may cause mild respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at room temperature .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of quinuclidine derivatives from this compound?

  • Chiral resolution via crystallization with enantiopure counterions (e.g., dihydrochloride salts) or asymmetric catalysis (e.g., palladium-xantphos systems) can yield stereochemically pure products. X-ray-based η parameter analysis validates enantiomorph polarity .
  • Case Study : (3S)-3-aminoquinuclidine dihydrochloride synthesis involves chiral auxiliaries and rigorous stereochemical validation .

Q. How does this compound participate in mechanistic studies of NK-1 receptor antagonists?

  • It serves as a precursor for 2-arylidene-3-quinuclidinones, which are pharmacophores in non-peptide NK-1 antagonists. Kinetic studies (e.g., isotopic labeling of the bicyclic core) elucidate binding interactions .
  • Data : Derivatives like CP-96,345 show IC₅₀ values <10 nM in receptor assays .

Q. What analytical methods resolve contradictions in reported solubility and stability data?

  • Solubility Discrepancies : Some sources report 1 g/10 mL in water , others 0.1 g/mL . Verify via gravimetric analysis under controlled humidity (hygroscopicity affects measurements).
  • Stability : TGA/DSC reveals decomposition >300°C. HPLC monitors hydrolytic degradation in aqueous buffers .

Q. How can this compound be used to design heterocycle-annulated quinuclidines?

  • Cycloaddition reactions (e.g., with dienophiles) or ring-opening/functionalization (e.g., spirocyclopropane derivatives) expand the bicyclic scaffold. For example, 2-substituted benzylidene adducts exhibit antifungal activity .

Methodological Notes

  • Contradiction Management : Cross-validate purity (>98% via HPLC) and stability using orthogonal techniques (e.g., Karl Fischer titration for moisture content) .
  • Synthetic Optimization : Use Cs₂CO₃ as a base in Pd-catalyzed couplings to improve yields in tricyclic derivative synthesis .

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